1-(4-(tert-butyl)phenyl)-3-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)urea
Beschreibung
1-(4-(tert-Butyl)phenyl)-3-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)urea is a urea-based small molecule characterized by a 4-(tert-butyl)phenyl group and a 1-cyclohexyl-1H-tetrazol-5-ylmethyl substituent. Urea derivatives are widely explored in medicinal chemistry due to their hydrogen-bonding capabilities, which enhance interactions with biological targets such as enzymes or receptors .
Eigenschaften
IUPAC Name |
1-(4-tert-butylphenyl)-3-[(1-cyclohexyltetrazol-5-yl)methyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N6O/c1-19(2,3)14-9-11-15(12-10-14)21-18(26)20-13-17-22-23-24-25(17)16-7-5-4-6-8-16/h9-12,16H,4-8,13H2,1-3H3,(H2,20,21,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKLOCRZAAFGRHH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)NC(=O)NCC2=NN=NN2C3CCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(tert-butyl)phenyl)-3-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)urea typically involves multiple steps, starting from commercially available precursors. A common synthetic route may include:
Formation of the tetrazole ring: This can be achieved by reacting an appropriate nitrile with sodium azide under acidic conditions.
Introduction of the tert-butyl group: This step may involve Friedel-Crafts alkylation of a phenyl ring with tert-butyl chloride in the presence of a Lewis acid catalyst.
Coupling of the tetrazole and phenyl groups: This can be done through a nucleophilic substitution reaction, where the tetrazole ring is attached to the phenyl ring.
Formation of the urea linkage: The final step involves the reaction of the intermediate with an isocyanate to form the urea derivative.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors, automated synthesis, and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
1-(4-(tert-butyl)phenyl)-3-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)urea can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogens, alkyl halides, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce primary or secondary amines.
Wissenschaftliche Forschungsanwendungen
Anticancer Activity
Recent studies have highlighted the anticancer potential of 1-(4-(tert-butyl)phenyl)-3-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)urea. Research indicates that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives of urea have been synthesized and tested for their activity against breast cancer cells, showing promising results in inhibiting cell proliferation .
Case Study:
A study investigated the synthesis of urea analogues targeting tumor necrosis factor-alpha converting enzyme (TACE), revealing that modifications to the urea structure can enhance anticancer efficacy. The synthesized compounds were evaluated using MTT assays, demonstrating potent activity against MDA-MB 231 breast cancer cells .
Enzyme Inhibition
The compound has also been studied for its inhibitory effects on urease, an enzyme linked to various medical conditions such as kidney stones and peptic ulcers. Urease inhibitors are critical in therapeutic strategies aimed at managing these conditions.
In Vitro Studies:
Research has shown that derivatives of urea can act as potent urease inhibitors, with IC50 values significantly lower than standard inhibitors like thiourea. The structure of the compound allows for effective binding to the enzyme's active site, thereby blocking its activity .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Modifications to the phenyl and tetrazole groups can significantly influence biological activity. For example, variations in substituents on the phenyl ring have been shown to affect both potency and selectivity against different types of cancer cells .
Wirkmechanismus
The mechanism of action of 1-(4-(tert-butyl)phenyl)-3-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)urea depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the tetrazole ring and urea linkage can influence its binding affinity and specificity, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Key Observations :
- Synthetic Flexibility : The target compound’s synthesis likely follows urea-forming reactions (e.g., isocyanate-amine coupling), similar to SI98 . However, gold catalysis (used for 5e) suggests alternative routes for tetrazole incorporation .
- Solvent Effects : SI98’s use of anhydrous THF deviates from standard protocols, emphasizing solvent polarity’s role in reaction efficiency .
- Yield and Purity: High yields (e.g., 72% for compound 7) and stringent impurity controls (e.g., <0.4% for quinolinone derivatives) highlight optimization strategies .
Key Observations :
- Anti-Thrombotic Potential: Compound 7 demonstrates efficacy in platelet aggregation inhibition, suggesting that the target urea derivative may share similar applications if evaluated .
- Metabolic Stability : The cyclohexyltetrazole and tert-butyl groups in the target compound could enhance stability compared to SI98’s trifluoromethyl group, which is prone to oxidative metabolism .
Physicochemical and Spectroscopic Properties
Table 3: Physicochemical Comparison
Key Observations :
- Color and Polarity : The yellowish-white appearance of 5e contrasts with typical urea derivatives, likely due to extended conjugation from the prop-2-ynyloxy group .
- Spectroscopic Validation : Compound 7’s ¹³C NMR and HRMS data exemplify rigorous characterization practices, which should be applied to the target compound .
Biologische Aktivität
Chemical Structure and Properties
The molecular formula of 1-(4-(tert-butyl)phenyl)-3-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)urea is . The structure features a urea group linked to a phenyl ring and a cyclohexyl-substituted tetrazole, which is crucial for its biological interactions.
Key Properties
| Property | Value |
|---|---|
| Molecular Weight | 288.40 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in DMSO |
| LogP | Not specified |
1-(4-(tert-butyl)phenyl)-3-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)urea has been shown to interact with various biological targets, particularly in the modulation of G protein-coupled receptors (GPCRs). GPCRs play a critical role in signal transduction and are involved in many physiological processes.
G Protein-Coupled Receptor Interaction
Research indicates that this compound may enhance or inhibit the activity of specific GPCRs, leading to downstream effects such as:
- Inhibition of adenylate cyclase : This can reduce cAMP levels, affecting cellular responses.
- Modulation of ion channels : The compound may influence ion channel activities through GPCR signaling pathways .
Therapeutic Applications
The biological activities of this compound suggest potential therapeutic applications in several areas:
- Anti-inflammatory agents : Due to its ability to modulate immune responses via GPCRs.
- Antitumor activity : Preliminary studies suggest it may inhibit tumor growth by affecting cellular signaling pathways.
Case Studies and Research Findings
Several studies have explored the biological implications of tetrazole derivatives similar to 1-(4-(tert-butyl)phenyl)-3-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)urea:
- In Vivo Studies : In animal models, compounds with similar structures have shown promise in reducing inflammation and pain, indicating their potential as analgesics.
- Cell Line Studies : Research involving various cancer cell lines has demonstrated that tetrazole derivatives can induce apoptosis and inhibit cell proliferation .
- Pharmacological Profiles : Detailed pharmacokinetic studies are necessary to understand the absorption, distribution, metabolism, and excretion (ADME) properties of this compound.
Q & A
Q. What are the optimized synthetic routes for 1-(4-(tert-butyl)phenyl)-3-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)urea?
- Methodological Answer : The compound can be synthesized via a multi-step procedure involving heterocyclic coupling. A general approach involves:
- Step 1 : Reacting tert-butylphenylamine with a tetrazole precursor (e.g., 1-cyclohexyl-1H-tetrazol-5-ylmethanol) in PEG-400 under catalytic conditions (e.g., Bleaching Earth Clay, pH 12.5) at 70–80°C for 1 hour .
- Step 2 : Purification via recrystallization in aqueous acetic acid, monitored by TLC for reaction completion.
- Key Variables : Catalyst loading, solvent polarity, and temperature gradients (70–80°C) are critical for yield optimization.
Q. How can crystallographic data resolve structural ambiguities in urea-tetrazole derivatives?
- Methodological Answer : Single-crystal X-ray diffraction (XRD) is essential. For example, tert-butyl-substituted phenyl derivatives (e.g., pyrazole-urea analogs) show distinct bond angles (e.g., C–N–C ≈ 120°) and torsion angles in the urea moiety, which can be compared to computational models (DFT) to validate stereochemistry .
Q. What spectroscopic techniques are most reliable for characterizing this compound?
- Methodological Answer :
- IR Spectroscopy : Look for urea C=O stretches (~1640–1680 cm⁻¹) and tetrazole N–H bends (~1500 cm⁻¹) .
- ¹H NMR : The tert-butyl group appears as a singlet at δ 1.3–1.4 ppm, while the cyclohexyl protons show multiplet splitting at δ 1.4–2.0 ppm .
Advanced Research Questions
Q. How to address contradictions in spectroscopic data between experimental and computational models?
- Methodological Answer : Discrepancies often arise from solvent effects or conformational flexibility.
Q. What experimental designs are suitable for assessing environmental persistence of this compound?
- Phase 1 (Lab) : Measure hydrolysis rates (pH 7–9) and photodegradation (UV-Vis irradiation).
- Phase 2 (Field) : Use randomized block designs with split-split plots to study soil adsorption and bioaccumulation in model organisms (e.g., Daphnia magna) .
Q. How to evaluate structure-activity relationships (SAR) for bioactivity enhancement?
- Methodological Answer :
- Substituent Variation : Replace the tert-butyl group with electron-withdrawing groups (e.g., nitro) to assess changes in receptor binding.
- In Silico Screening : Docking studies using AutoDock Vina can predict affinity for targets like cyclooxygenase-2 (COX-2), guided by analogs with triazole-urea motifs .
Q. What are the mechanisms of toxicity in mammalian cell lines?
- Methodological Answer :
- In Vitro Assays : Use MTT assays on HepG2 cells to measure IC₅₀ values.
- Pathway Analysis : RNA-seq can identify upregulated apoptosis markers (e.g., caspase-3).
- Safety Note : Follow H302/H315 hazard protocols for waste disposal .
Q. How to resolve synthetic byproducts during scale-up?
- Methodological Answer :
- Byproduct Identification : LC-MS/MS can detect dimers (e.g., bis-urea adducts) formed via excess isocyanate intermediates.
- Process Optimization : Reduce reaction time (<45 minutes) and use flow chemistry to minimize side reactions .
Q. What strategies improve solubility for in vivo studies?
- Methodological Answer :
Q. How to validate target engagement in enzyme inhibition assays?
Featured Recommendations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
